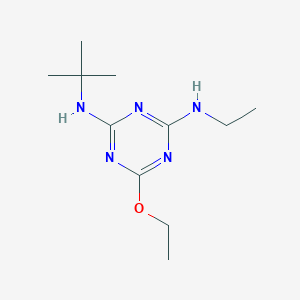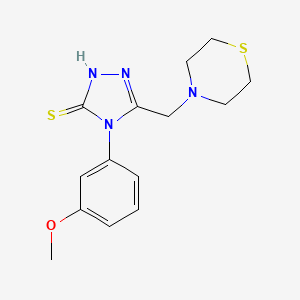
6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide, also known as FCQ11, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of interesting biological activities.
科学的研究の応用
6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has been found to exhibit a range of biological activities that make it a potential candidate for scientific research. It has been reported to have antimicrobial, antitumor, and anti-inflammatory activities. It has also been found to exhibit potent inhibitory effects on various enzymes such as xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase. These properties make 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors. For example, it has been found to inhibit xanthine oxidase by binding to the active site of the enzyme. It has also been suggested that 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide may interact with the GABA(A) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth of various cancer cell lines. In addition, 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has been found to exhibit antioxidant activity, which may help to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide is its broad range of biological activities, which makes it a versatile compound for scientific research. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to the use of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide in lab experiments. For example, its low solubility in water may limit its bioavailability in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions for research on 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide. One area of interest is the development of new drugs based on 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide. Its potent inhibitory effects on enzymes and receptors make it a promising candidate for the treatment of various diseases. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to fully understand how 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide interacts with enzymes and receptors. Finally, more research is needed to evaluate the potential toxicity and side effects of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide, particularly in vivo.
Conclusion:
In conclusion, 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities, make it a promising candidate for the development of new drugs. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors. 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide involves the condensation of 3-furylaldehyde with 6-bromo-2-cyclopropyl-4-quinolinecarbohydrazide in the presence of a catalyst. The reaction is carried out in a suitable solvent and under reflux conditions. The resulting product is then purified by recrystallization. The yield of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide obtained by this method is reported to be around 60%.
特性
IUPAC Name |
6-bromo-2-cyclopropyl-N-[(E)-furan-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-13-3-4-16-14(7-13)15(8-17(21-16)12-1-2-12)18(23)22-20-9-11-5-6-24-10-11/h3-10,12H,1-2H2,(H,22,23)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGTULVUVHDXJP-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN=CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N/N=C/C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-cyclopropyl-N'-[(E)-furan-3-ylmethylidene]quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)




![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)